molecular formula C11H12ClN3O B8452536 5-chloro-1-(cyclopropylmethyl)-3-methylimidazo[4,5-b]pyridin-2-one

5-chloro-1-(cyclopropylmethyl)-3-methylimidazo[4,5-b]pyridin-2-one

Cat. No.: B8452536
M. Wt: 237.68 g/mol
InChI Key: KBEWWYDHSFVRTG-UHFFFAOYSA-N
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Description

5-chloro-1-(cyclopropylmethyl)-3-methylimidazo[4,5-b]pyridin-2-one is a heterocyclic compound that belongs to the class of imidazo[4,5-b]pyridines. This compound is characterized by its unique structure, which includes a chloro group, a cyclopropylmethyl group, and a methyl group attached to the imidazo[4,5-b]pyridine core. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-1-(cyclopropylmethyl)-3-methylimidazo[4,5-b]pyridin-2-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Imidazo[4,5-b]pyridine Core: The core structure can be synthesized through a condensation reaction involving a pyridine derivative and an appropriate amine. This step often requires the use of a catalyst and specific reaction conditions to ensure high yield and purity.

    Introduction of the Chloro Group: The chloro group can be introduced via a halogenation reaction using reagents such as thionyl chloride or phosphorus pentachloride.

    Cyclopropylmethylation: The cyclopropylmethyl group can be added through an alkylation reaction using cyclopropylmethyl bromide or a similar reagent.

    Methylation: The methyl group can be introduced through a methylation reaction using methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure consistent quality and high yield.

Chemical Reactions Analysis

Types of Reactions

5-chloro-1-(cyclopropylmethyl)-3-methylimidazo[4,5-b]pyridin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium thiolate.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as a solvent.

    Substitution: Sodium methoxide, potassium thiolate, dimethylformamide (DMF) as a solvent.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and biological properties.

Scientific Research Applications

5-chloro-1-(cyclopropylmethyl)-3-methylimidazo[4,5-b]pyridin-2-one has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic effects, including its use as a lead compound in drug discovery and development.

    Industry: It is used in the development of new materials and chemical processes, including catalysis and polymer synthesis.

Mechanism of Action

The mechanism of action of 5-chloro-1-(cyclopropylmethyl)-3-methylimidazo[4,5-b]pyridin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-1H-pyrrolo[2,3-b]pyridin-4-ol
  • 5-chloro-1-(cyclopropylmethyl)[1,3]thiazolo[5,4-b]pyridin-2(1H)-one
  • 5-(4-chlorobenzoyl)-1-phenyl-3-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one

Uniqueness

Compared to similar compounds, 5-chloro-1-(cyclopropylmethyl)-3-methylimidazo[4,5-b]pyridin-2-one is unique due to its specific combination of functional groups and structural features. This uniqueness imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H12ClN3O

Molecular Weight

237.68 g/mol

IUPAC Name

5-chloro-1-(cyclopropylmethyl)-3-methylimidazo[4,5-b]pyridin-2-one

InChI

InChI=1S/C11H12ClN3O/c1-14-10-8(4-5-9(12)13-10)15(11(14)16)6-7-2-3-7/h4-5,7H,2-3,6H2,1H3

InChI Key

KBEWWYDHSFVRTG-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC(=N2)Cl)N(C1=O)CC3CC3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

5-Chloro-3-methyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one (1-3, 2.97 g, 16.2 mmol) and cesium carbonate (15.8 g, 48.6 mmol) were added to a round bottom flask and suspended in NMP (25 mL) under nitrogen. Neopentyl iodide (6.4 g, 32.4 mmol) was added to the suspension and then refluxed at 90° C. overnight. The reaction was then cooled to room temperature and suspended in ethyl acetate and sodium bicarbonate. The suspension was washed with sodium bicarbonate, brine(×5), dried over sodium sulfate, filtered, and concentrated. The mixture was purified using normal phase chromatography(0-60% ethyl acetate/hexanes), and the desired fractions were collected to produce 5-chloro-1-(cyclopropylmethyl)-3-methyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one (1-4) as a tan solid. HRMS (M+H)+: observed=253.7341, calculated=253.7340.
Quantity
2.97 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
15.8 g
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reactant
Reaction Step One
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6.4 g
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reactant
Reaction Step Two
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Quantity
25 mL
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solvent
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

5-chloro-3-methyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one (1-3) (2.97 g, 16.2 mmol) and cesium carbonate (15.8 g, 48.6 mmol) were added to a round bottom flask and suspended in NMP (25 mL) under nitrogen. Cyclopropylmethyl Bromide (4.4, 32.4 mmol) was added to the suspension and then refluxed at 90° C. overnight. The reaction was then cooled to room temperature and suspended in ethyl acetate and sodium bicarbonate. The suspension was washed with sodium bicarbonate, brine (×5), dried over sodium sulfate, filtered, and concentrated. The mixture was purified using normal phase chromatography (0-60% Ethyl Acetate/Hexanes), and the desired fractions were collected to produce the tan solid 5-chloro-1-(cyclopropylmethyl)-3-methyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one (1-4). MS (M+H)+: observed=237.7, calculated=238.1.
Quantity
2.97 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
15.8 g
Type
reactant
Reaction Step One
Quantity
32.4 mmol
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Three
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0 (± 1) mol
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solvent
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0 (± 1) mol
Type
solvent
Reaction Step Five

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